[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Description
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Properties
IUPAC Name |
[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21-,22+,23-,24+,26+,27+,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFCFVQTAHITKV-XLXFUOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@H]([C@@]2(C[C@H]1O)C)CC[C@@]4([C@@]3(CC[C@H]4[C@@](C)([C@H](CCC(C)(C)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex steroid derivative known for its diverse biological activities. This article explores its biological activity based on existing research findings.
The molecular formula of the compound is with a molecular weight of approximately 522.7 g/mol. It features multiple hydroxyl groups and a ketone functional group that contribute to its biological activity. The structural complexity includes several stereocenters that influence its interaction with biological systems.
1. Ecdysteroid Activity
This compound belongs to the class of ecdysteroids which are known to mimic the action of molting hormones in insects. Research has shown that ecdysteroids can enhance protein synthesis and promote muscle growth in various organisms. Studies indicate that oral supplementation with ecdysteroids leads to significant increases in muscle mass and strength in both animal models and human trials .
2. Antioxidant Properties
Ecdysteroids have been reported to exhibit antioxidant activities. The presence of hydroxyl groups in the compound contributes to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. In vitro studies have shown that it can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Muscle Growth Enhancement
A clinical trial involving athletes supplemented with ecdysteroids showed an increase in lean body mass and strength compared to a placebo group. Participants reported improved recovery times and reduced muscle soreness post-exercise .
Case Study 2: Antioxidant Efficacy
In a study examining the antioxidant effects of various ecdysteroids including this compound on human cell lines exposed to oxidative stressors (e.g., hydrogen peroxide), significant reductions in cell death were observed. The results indicated a protective effect against oxidative damage .
Research Findings
Scientific Research Applications
Pharmacological Applications
Ecdysteroids and Human Health:
Ecdysteroids have been studied for their anabolic properties and potential benefits in muscle growth and recovery. Research indicates that oral supplementation with ecdysterone may enhance physical performance and promote muscle mass gain in humans. A notable study highlighted the positive effects of ecdysterone on muscle strength and body composition in resistance-trained individuals .
Antidiabetic Effects:
Research has also explored the antidiabetic potential of ecdysteroids. For example, studies have shown that certain ecdysteroids can improve glucose metabolism and insulin sensitivity in animal models. This suggests a possible therapeutic role for compounds like [(2R,3S,...)] acetate in managing diabetes .
Agricultural Applications
Plant Growth Regulators:
Ecdysteroids are being investigated as natural plant growth regulators. They can influence various physiological processes in plants such as growth promotion, stress resistance, and developmental regulation. The compound has been shown to enhance root development and overall plant vigor when applied to crops .
Pest Resistance:
Additionally, ecdysteroids can act as insect growth regulators. They disrupt the hormonal balance in pests, leading to growth inhibition or mortality. This property makes them valuable for developing eco-friendly pest control strategies that minimize the use of synthetic pesticides .
Biotechnological Applications
Cell Culture Studies:
In vitro studies have utilized ecdysteroids to promote cell proliferation and differentiation. The compound's ability to mimic steroid hormones makes it a candidate for enhancing cell culture systems used in biotechnology and pharmaceutical development .
Synthetic Biology:
The structural complexity of ecdysteroids like [(2R,3S,...)] acetate presents opportunities for synthetic biology applications. Researchers are exploring biosynthetic pathways to produce these compounds using microbial systems, which could lead to sustainable production methods for pharmaceuticals and agrochemicals .
Data Tables
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereochemistry and functional groups. For example, NMR peaks at δ 3.66 (methoxy groups) and δ 0.92 (methyl groups) in related steroids can resolve substituent positions .
-
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS data for analogs show <2 ppm error between theoretical and observed values) .
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Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches, critical for confirming acetate and polyol moieties.
Table 1 : Key NMR Signals for Structural Confirmation
Functional Group NMR (δ) NMR (δ) Acetate (C=O) - ~170-175 Hydroxyl (O-H) 1.5-2.5 (broad) 60-80 Methyl (CH) 0.8-1.2 10-25
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid dust/aerosol inhalation (per SDS recommendations) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Q. How can researchers determine molecular weight accurately?
- Methodological Answer :
- HRMS : Compare observed m/z with theoretical values (e.g., CHO has a molecular weight of 370.45 g/mol). Discrepancies >5 ppm warrant purification .
- Elemental Analysis : Validate C/H/O ratios (e.g., ±0.3% tolerance for carbon content).
Advanced Research Questions
Q. How to resolve contradictions in spectral data for analogs of this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and circular dichroism (CD) to resolve stereochemical ambiguities. For example, conflicting NOESY signals can be clarified via X-ray data .
- Reference Databases : Cross-check with NIST Chemistry WebBook for fragmentation patterns and retention indices .
Q. How to design stability studies under experimental conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to varying pH (2–12), temperatures (40–80°C), and light. Monitor degradation via HPLC (e.g., C18 column, UV detection at 254 nm).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions. Note: Stability data gaps in SDS necessitate empirical testing .
Q. What strategies optimize synthesis yield using computational tools?
- Methodological Answer :
- AI-Driven Reaction Optimization : Apply COMSOL Multiphysics to simulate reaction parameters (e.g., temperature, solvent polarity) and predict optimal conditions .
- Retrosynthetic Analysis : Use platforms like Synthia to identify efficient routes, prioritizing steps with >80% yield in analogous steroids .
Data-Driven Research Challenges
Q. How to address gaps in toxicological and ecological data?
- Methodological Answer :
- In Silico Toxicity Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate LD and bioaccumulation potential.
- Microscale Ecotoxicity Assays : Perform algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity studies .
Q. How to analyze structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
